molecular formula C₁₉H₂₄N₂O₂ B1141026 Palonosetron N-Oxide CAS No. 813425-83-1

Palonosetron N-Oxide

Cat. No. B1141026
M. Wt: 312.41
InChI Key:
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Description

Synthesis Analysis

The synthesis of Palonosetron Hydrochloride, and subsequently its metabolites such as N-Oxide, involves complex chemical processes starting from basic chemical entities. For instance, starting from 1,2,3,4-tetrahydro-1-naphthoic acid, Palonosetron Hydrochloride is prepared through a series of steps including resolution, amination, reduction, cyclization, and salt formation (Zheng Deqiang, L. Wentao, & Z. Ling, 2010). Another method involves the reductive amination of (3,4-dihydronaphthalen-1-yl)methylamine hydrochloride with 3-quinuclidinone hydrochloride followed by subsequent reduction, resolution, catalytic hydrogenation, and cyclization with triphosgene (S. Kai, 2009).

Molecular Structure Analysis

Palonosetron's efficacy is partially due to its unique molecular interactions with the 5-HT3 receptor. High-resolution structural analysis of Palonosetron bound to a model of the 5-HT3 receptor binding site has revealed that it forms a tight and effective wedge in the binding pocket, facilitated by its rigid tricyclic ring structure and interactions with binding site residues (K. Price, Reidun K. Lillestøl, C. Ulens, & S. C. Lummis, 2016).

Chemical Reactions and Properties

Palonosetron undergoes metabolic reactions in the human body to form its N-Oxide metabolite, among others. The pharmacokinetics of Palonosetron and its metabolites have been thoroughly studied, showing that systemic exposure to Palonosetron generally increases with dose, but its pharmacokinetics appear to be dose-independent, suggesting no dose adjustment is required in different populations (R. Stoltz, J. Cyong, Ajit K. Shah, & S. Parisi, 2004).

Physical Properties Analysis

The stability-indicating LC method for determining Palonosetron Hydrochloride, its related compounds, and degradation products, has provided insights into the physical properties of Palonosetron and its metabolites. These methods can detect the N-Oxide metabolite among others, highlighting the stability and degradation patterns of Palonosetron under various conditions (M. Vishnu Murthy, K. Srinivas, Ramesh Kumar, & K. Mukkanti, 2011).

Chemical Properties Analysis

The chemical properties of Palonosetron, including its interactions with the 5-HT3 receptor, are central to its antiemetic effect. Palonosetron's distinct pharmacological characteristics, such as high binding affinity and a long half-life, contribute to its effective blockade of the 5-HT3 receptor, preventing nausea and vomiting associated with chemotherapy (S. Grunberg & J. Koeller, 2003). Its unique interactions with the receptor, including allosteric binding and positive cooperativity, differentiate it from other 5-HT3 receptor antagonists and explain its prolonged inhibitory effect on receptor function, which may extend to its N-Oxide metabolite (C. Rojas, M. Stathis, A. Thomas, Edward B. Massuda, J. Alt, Jie Zhang, Edward Rubenstein, S. Sebastiani, S. Cantoreggi, S. Snyder, & B. Slusher, 2008).

Scientific Research Applications

Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Application : Palonosetron is used to prevent nausea and vomiting in patients undergoing chemotherapy .
  • Method : Palonosetron is administered as an intravenous bolus dose before the administration of chemotherapy . It works by blocking the action of serotonin, a natural substance in the brain that can cause vomiting.
  • Results : Studies have shown that Palonosetron is more effective than other similar drugs in preventing CINV. For example, a meta-analysis showed that Palonosetron was superior to Granisetron in all phases in terms of the complete response rate .

Prevention of Postoperative Nausea and Vomiting (PONV)

  • Application : Palonosetron is used to prevent nausea and vomiting after surgery .
  • Method : Similar to its use in CINV, Palonosetron is administered as an intravenous bolus dose before the induction of anesthesia .
  • Results : While the specific results vary between studies, Palonosetron has generally been found to be effective in preventing PONV .

Treatment of Delayed Chemotherapy-Induced Nausea and Vomiting (CINV)

  • Application : Palonosetron is used to treat delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .
  • Method : Palonosetron is administered intravenously or as a single oral capsule . It works by blocking the action of serotonin, a natural substance in the brain that can cause vomiting.
  • Results : Palonosetron is the most effective of the 5-HT3 antagonists in controlling delayed CINV . It is the only drug of its class approved for this use by the U.S. Food and Drug Administration .

Combination Therapy for CINV

  • Application : The oral combination of netupitant and palonosetron is approved for both acute and delayed CINV .
  • Method : The combination of these two drugs provides a dual mechanism of action to prevent nausea and vomiting. Netupitant is a neurokinin-1 receptor antagonist, and palonosetron is a 5-HT3 receptor antagonist .
  • Results : This combination therapy has been shown to be effective in preventing both acute and delayed CINV .

Treatment of Gastroenteritis-Induced Nausea and Vomiting

  • Application : While not a primary indication, Palonosetron has been used off-label to manage nausea and vomiting associated with gastroenteritis .
  • Method : Palonosetron is administered intravenously or orally, depending on the severity of the symptoms .
  • Results : Anecdotal evidence and case studies have suggested that Palonosetron may be effective in this context, but more rigorous clinical trials are needed .

Prevention of Radiation-Induced Nausea and Vomiting (RINV)

  • Application : Palonosetron has been used to prevent nausea and vomiting in patients undergoing radiation therapy, particularly whole-body irradiation and upper abdominal irradiation .
  • Method : Palonosetron is administered intravenously before the administration of radiation therapy .
  • Results : Clinical studies have shown that Palonosetron, often in combination with other antiemetic drugs, can be effective in preventing RINV .

Future Directions

Palonosetron, the parent compound of Palonosetron N-Oxide, has been found to be effective in controlling both acute and delayed chemotherapy-induced nausea and vomiting (CINV), suggesting it may be very effective in the clinical setting of multiple-day chemotherapy and bone marrow transplantation . This could potentially imply future research directions for Palonosetron N-Oxide as well.

properties

IUPAC Name

(3aS)-2-[(3S)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIWUDYGYXXEA-BGAFOXLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4C[N+]5(CCC4CC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palonosetron N-Oxide

CAS RN

813425-83-1
Record name Palonosetron N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0813425831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ((3aS)-1-oxo-2-((3S)-Quinuclidin-3-yl]-2,3,3a,4,5,6,-hexahydro-1H-Benzo[de]Soquinoline-1-oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PALONOSETRON N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIV4QW9F6J
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Citations

For This Compound
1
Citations
MV Murthy, K Srinivas, R Kumar, K Mukkanti - Journal of pharmaceutical …, 2011 - Elsevier
… Dihydroxy Palonosetron N-oxide Imp-D Palonosetron N-oxide Imp-C diastereomer Keto Palonosetron enol form Dihydroxy Palonosetron Hydroxymethyl compound Keto Palonosetron (…
Number of citations: 29 www.sciencedirect.com

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